MCLA Hydrochloride: An In-depth Technical Guide to a Chemiluminescent Superoxide Probe
MCLA Hydrochloride: An In-depth Technical Guide to a Chemiluminescent Superoxide Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
MCLA (2-methyl-6-(p-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one) hydrochloride is a highly sensitive chemiluminescent probe extensively utilized for the detection of reactive oxygen species (ROS), particularly superoxide (B77818) anion (O₂•⁻) and singlet oxygen (¹O₂). Its capacity for high-sensitivity detection has made it an invaluable tool in research fields focused on oxidative stress, inflammation, and neurodegenerative diseases. This technical guide provides a comprehensive overview of MCLA hydrochloride, including its chemical properties, mechanism of action, detailed experimental protocols, and a summary of its applications in relevant research areas.
Chemical and Physical Properties
MCLA hydrochloride is a Cypridina luciferin (B1168401) analog.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₄ClN₃O₂ | [2] |
| Molecular Weight | 291.73 g/mol | [2] |
| CAS Number | 128322-44-1 | [2] |
| Appearance | Faint yellow to very dark orange powder | |
| Solubility | DMF: 10 mg/ml, DMSO: 5 mg/ml, Ethanol: 2 mg/ml, PBS (pH 7.2): 5 mg/ml | [1] |
| Storage | Powder: -20°C for up to 2 years. In solvent: -80°C for up to 6 months. | |
| Excitation Maximum (λex) | ~430 nm | |
| Emission Maximum (λem) | ~465 nm | [3] |
Mechanism of Action: Chemiluminescent Detection of Superoxide
The detection of superoxide by MCLA hydrochloride is based on a chemiluminescent reaction. While the precise multi-step mechanism is complex, the generally accepted pathway involves the reaction of MCLA with superoxide to form a dioxetanone intermediate.[3] This unstable intermediate then decomposes, releasing energy in the form of light, which can be quantified to determine the concentration of superoxide.[3][4]
It is important to note that MCLA can also react with molecular oxygen, leading to autoxidation and a baseline chemiluminescence.[4] The intensity of MCLA's chemiluminescence is also sensitive to pH, with changes in intracellular pH potentially affecting the measurements.[4]
Caption: Reaction pathway of MCLA with superoxide to produce light.
Quantitative Data
MCLA hydrochloride is valued for its high sensitivity in detecting superoxide. The following tables summarize key quantitative parameters and a comparison with other common ROS probes.
Table 1: Performance Characteristics of MCLA Hydrochloride
| Parameter | Value | Reference |
| Sensitivity vs. CLA | 4.5 times more sensitive | |
| Detection Limit (Superoxide) | 0.074 nM | [5] |
Table 2: Comparison of Common Superoxide Probes
| Probe | Detection Method | Advantages | Disadvantages |
| MCLA Hydrochloride | Chemiluminescence | High sensitivity, real-time detection | Can be non-specific, sensitive to pH and oxygen concentration |
| Luminol | Chemiluminescence | Widely used | Less specific than MCLA, requires peroxidase |
| Lucigenin | Chemiluminescence | Detects superoxide | Can undergo redox cycling, artificially amplifying the signal |
| Dihydroethidium (DHE) | Fluorescence | More specific for intracellular superoxide | Requires HPLC for specific product detection, potential for artifacts |
| MitoSOX Red | Fluorescence | Specifically targets mitochondria | Can be oxidized by species other than superoxide |
| Cytochrome c | Absorbance | Quantitative | Lacks specificity, can be reduced by other cellular components |
Experimental Protocols
The following are examples of experimental protocols for the detection of superoxide using MCLA hydrochloride. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Superoxide Dismutase (SOD) Activity Assay
This protocol is adapted from a standard method to measure the activity of SOD, which scavenges superoxide. The inhibition of MCLA chemiluminescence is proportional to the SOD activity.
Materials:
-
MCLA hydrochloride stock solution (e.g., 10 mM in DMSO)
-
Hypoxanthine (HX) solution (e.g., 5 mM)
-
Xanthine Oxidase (XOD) (e.g., 0.1 U/mL)
-
SOD standard or sample
-
50 mM Tris-HCl buffer (pH 7.8) containing 0.1 mM EDTA
-
Luminometer
Procedure:
-
Prepare a standard reaction mixture in a luminometer tube containing:
-
50 mM Tris-HCl buffer (pH 7.8) with 0.1 mM EDTA
-
5 x 10⁻⁵ M Hypoxanthine
-
SOD standard or sample (various concentrations)
-
-
Initiate the chemiluminescence measurement.
-
Add MCLA hydrochloride to a final concentration of 1 x 10⁻⁷ M and record the baseline chemiluminescence for 4 minutes.
-
Add Xanthine Oxidase (e.g., 6.5 mU) to the mixture to start the superoxide generation.
-
Measure the chemiluminescence for an additional 4 minutes.
-
The inhibition of chemiluminescence in the presence of SOD is used to calculate the enzyme's activity.
Caption: Workflow for the in vitro SOD activity assay using MCLA.
Measurement of Extracellular Superoxide from Activated Neutrophils
This protocol describes the measurement of superoxide released from phorbol (B1677699) myristate acetate (B1210297) (PMA)-stimulated neutrophils.
Materials:
-
Isolated neutrophils
-
MCLA hydrochloride
-
Phorbol myristate acetate (PMA) or other stimulus
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Luminometer
Procedure:
-
Isolate neutrophils from whole blood using standard methods.
-
Resuspend neutrophils in HBSS at a concentration of 1 x 10⁵ cells/mL.
-
Add 100 µL of the cell suspension to the wells of a 96-well white plate.
-
Add MCLA to a final concentration of 1 µM.
-
Place the plate in a luminometer and measure the baseline chemiluminescence.
-
Add PMA (e.g., 100 nM final concentration) or another stimulus to activate the neutrophils.
-
Immediately begin kinetic measurement of chemiluminescence for a desired period (e.g., 60 minutes).
-
To confirm that the signal is from superoxide, a parallel experiment can be run with the addition of superoxide dismutase (SOD), which should quench the signal.[6]
References
- 1. Reestimation of Cypridina luciferin analogs (MCLA) as a chemiluminescence probe to detect active oxygen species--cautionary note for use of MCLA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reevaluation of superoxide scavenging activity of dihydrolipoic acid and its analogues by chemiluminescent method using 2-methyl-6-[p-methoxyphenyl]-3,7-dihydroimidazo-[1,2-a]pyrazine-3-one (MCLA) as a superoxide probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
